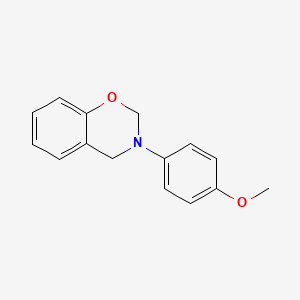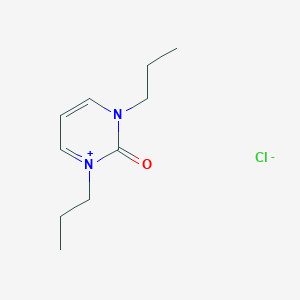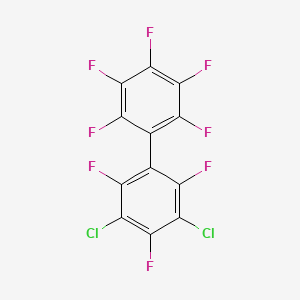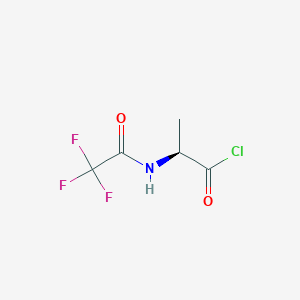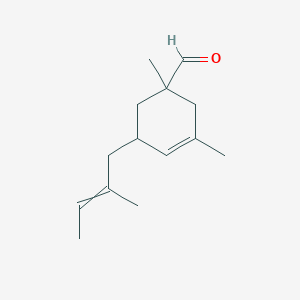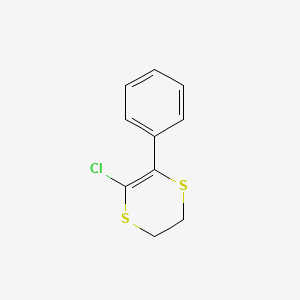
6-Chloro-2,2-dimethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,2-dimethylhexanal is an organic compound with the molecular formula C8H15ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom and two methyl groups attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-dimethylhexanal can be achieved through several methods. One common approach involves the chlorination of 2,2-dimethylhexanal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2-dimethylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 6-Chloro-2,2-dimethylhexanoic acid.
Reduction: 6-Chloro-2,2-dimethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,2-dimethylhexanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-dimethylhexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-4-quinolinamine: Another chlorinated compound with different structural features and applications.
2-Chloro-6-(trichloromethyl)pyridine: A compound with multiple chlorine atoms and distinct chemical properties.
Uniqueness
6-Chloro-2,2-dimethylhexanal is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its combination of a chlorinated aldehyde with two methyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
52387-41-4 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
6-chloro-2,2-dimethylhexanal |
InChI |
InChI=1S/C8H15ClO/c1-8(2,7-10)5-3-4-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
DISJQPXLQNQPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


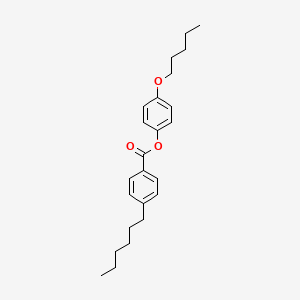

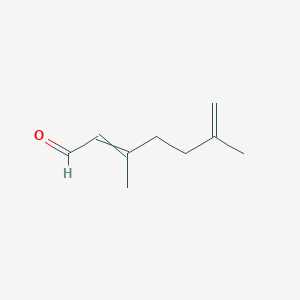
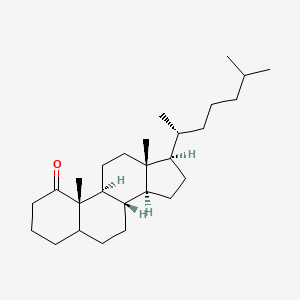
![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)


